Bienvenue dans la boutique en ligne BenchChem!

CBB1007

Epigenetics Enzyme Inhibition Mechanism of Action

Procure CBB1007, a cell-permeable, reversible LSD1 inhibitor (IC50=5.27μM). Unlike irreversible inhibitors, its substrate-competitive action spares non-pluripotent cells (>10x selectivity). Ideal for precise epigenetic studies on cancer stem cell pluripotency and target gene mapping. Verify specificity and reversibility in your assays.

Molecular Formula C27H34N8O4
Molecular Weight 534.6 g/mol
CAS No. 1379573-92-8
Cat. No. B606510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBB1007
CAS1379573-92-8
SynonymsCBB1007;  CBB-1007;  CBB 1007.
Molecular FormulaC27H34N8O4
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N
InChIInChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31)
InChIKeyIBVRETRIDAQSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CBB1007 (CAS 1379573-92-8): A Reversible LSD1 Inhibitor for Epigenetic Research and Drug Discovery


CBB1007 (CAS 1379573-92-8) is a cell-permeable, reversible, and substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. It belongs to the amidino-guanidinium class and exhibits selective inhibition of LSD1 over the related flavin adenine dinucleotide (FAD)-dependent amine oxidases LSD2 and JARID1A . CBB1007 is primarily employed as a chemical probe to elucidate the biological functions of LSD1 in epigenetic regulation, stem cell pluripotency, and cancer biology .

Why CBB1007 Cannot Be Replaced by Other LSD1 Inhibitors in Specialized Research Settings


LSD1 inhibitors represent a structurally and mechanistically diverse class, with critical differences in reversibility, selectivity profile, and cellular target engagement. While clinical-stage irreversible inhibitors like tranylcypromine derivatives (e.g., ORY-1001, GSK2879552) offer high potency, their mechanism-based inhibition can lead to distinct biological outcomes and off-target effects compared to the reversible, substrate-competitive action of CBB1007 [1]. Furthermore, CBB1007 has demonstrated a unique functional selectivity in preferentially arresting the growth of pluripotent tumor cells while sparing non-pluripotent cancer and normal somatic cells—a phenotype not universally shared by all LSD1 inhibitors [2]. Therefore, substituting CBB1007 with another LSD1 inhibitor without rigorous validation risks confounding experimental results and misinterpreting LSD1's role in specific cellular contexts.

Quantitative Differentiation of CBB1007: Head-to-Head and Cross-Study Comparisons


Mechanism of Action: Reversible vs. Irreversible LSD1 Inhibition

CBB1007 is a reversible, substrate-competitive inhibitor of LSD1 , contrasting with clinical-stage candidates like ORY-1001 (iadademstat) and GSK2879552, which are irreversible inhibitors that form covalent adducts with the FAD cofactor [1]. This fundamental mechanistic difference influences target engagement kinetics and potential for sustained target modulation. CBB1007 does not exhibit the time-dependent, mechanism-based inhibition characteristic of tranylcypromine-derived compounds.

Epigenetics Enzyme Inhibition Mechanism of Action

Selectivity Profile: LSD1 vs. LSD2 and JARID1A

CBB1007 demonstrates a clear selectivity profile for LSD1 over the related histone demethylases LSD2 and JARID1A . At a concentration of 10 μM, CBB1007 effectively blocks LSD1-mediated demethylation of H3K4Me2 and H3K4Me, but exhibits no significant effect on the activity of LSD2 or JARID1A [1]. This contrasts with some broader-spectrum histone demethylase inhibitors that may target multiple KDM family members.

Selectivity Epigenetics Demethylase

Functional Cellular Selectivity: Pluripotent vs. Non-Pluripotent Cancer Cells

CBB1007 exhibits a pronounced differential effect on cell proliferation based on pluripotency status. It preferentially arrests the growth of pluripotent tumor cells (e.g., F9 teratocarcinoma, NCCIT embryonic carcinoma) with an IC50 in the low micromolar range [1]. In stark contrast, it shows minimal effect on non-pluripotent cancer cells or normal somatic cells, with an IC50 greater than or equal to 100 μM . This functional selectivity is a key differentiating feature compared to pan-active LSD1 inhibitors.

Cancer Stem Cells Pluripotency Selectivity

Biochemical Potency Comparison: CBB1007 vs. S2101 and Tranylcypromine

CBB1007 inhibits recombinant human LSD1 with an IC50 of 5.27 μM . This potency is intermediate within the broader LSD1 inhibitor landscape. For instance, S2101, another reversible LSD1 inhibitor, is approximately 5-fold more potent (IC50 = 0.99 μM) [1]. In contrast, the clinically used monoamine oxidase inhibitor tranylcypromine (TCP), which also inhibits LSD1, is significantly less potent (IC50 ≈ 57.9 μM) [2]. This quantitative potency comparison helps researchers select the appropriate tool compound for their required assay sensitivity and cellular permeability needs.

Potency LSD1 Biochemistry

Impact on Histone Methylation Markers: H3K4me2 vs. H3K9me2 and H3K4me3

CBB1007 treatment results in a dose-dependent increase in H3K4me2 and H3K4me1 levels (IC50 ≤ 5 μM) in F9 teratocarcinoma cells, while having no effect on H3K4me3 or H3K9me2 [1]. This is consistent with its selective inhibition of LSD1, which specifically demethylates mono- and di-methylated H3K4. This contrasts with pan-KDM inhibitors that would also affect H3K9 or H3K27 methylation patterns. The ability to specifically elevate H3K4me2 without altering other histone marks is a direct readout of on-target LSD1 engagement and distinguishes it from less selective epigenetic modulators.

Histone Methylation Epigenetics H3K4

Optimal Scientific and Industrial Applications for CBB1007 Based on Differential Evidence


Investigating LSD1's Role in Pluripotent Cancer Stem Cell Maintenance

Given CBB1007's >10-fold selectivity for inhibiting the growth of pluripotent tumor cells (e.g., teratocarcinoma, embryonic carcinoma) over non-pluripotent cancer and normal somatic cells [1], it is the optimal tool for studies dissecting the role of LSD1 in maintaining cancer stem cell pluripotency and self-renewal. Researchers can use CBB1007 to selectively ablate pluripotent subpopulations in heterogeneous tumor models without causing broad cytotoxicity to differentiated cancer cells, allowing for precise interrogation of LSD1-dependent stemness pathways.

Defining LSD1-Specific Epigenetic Signatures Without Confounding Off-Target Effects

CBB1007's established selectivity for LSD1 over LSD2 and JARID1A [1], and its specific induction of H3K4me2/me1 without altering H3K4me3 or H3K9me2 [2], makes it a preferred chemical probe for mapping LSD1-specific epigenetic landscapes. This is crucial for experiments aiming to identify direct LSD1 target genes and downstream effectors, as the use of less selective inhibitors could lead to false-positive hits from inhibition of other demethylases or unintended histone modifications.

Temporal Control of LSD1 Activity in Dynamic Epigenetic Processes

The reversible, substrate-competitive mechanism of CBB1007 [1] is advantageous for experiments requiring precise temporal control of LSD1 inhibition, such as studying the dynamics of adipogenic differentiation in human embryonic stem cells (hESCs) [2]. Unlike irreversible inhibitors that permanently inactivate the enzyme, CBB1007's effects can be washed out, allowing researchers to examine the reversibility of epigenetic changes and define critical windows of LSD1 activity during cellular differentiation and reprogramming.

Benchmarking Novel LSD1 Inhibitors in Functional Cellular Assays

In drug discovery, CBB1007 serves as a valuable reference standard for benchmarking new LSD1 inhibitors due to its well-characterized potency (IC50 = 5.27 μM) [1] and unique functional profile. Its micromolar potency and clear selectivity window provide a useful comparator for assessing both the biochemical and cellular activity of novel compounds, particularly in assays measuring effects on pluripotent cancer cell growth and histone methylation markers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBB1007

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.